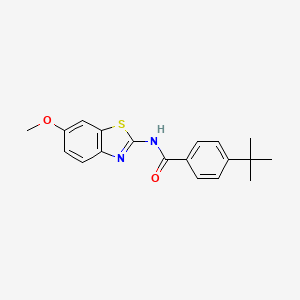

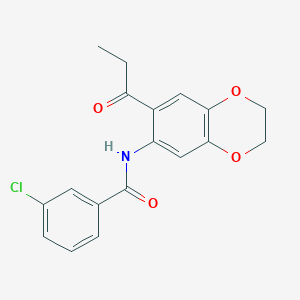

![molecular formula C20H22FN3O2 B5570521 2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The interest in pyrimidin-4-ol derivatives, including compounds structurally similar to "2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol," is driven by their potential applications in various fields of medicinal and organic chemistry. These compounds are often explored for their unique chemical reactions, physical and chemical properties, which can be fine-tuned for specific purposes.

Synthesis Analysis

The synthesis of related pyrimidin-4-ol derivatives often involves multi-step reactions, starting from bicyclic or tricyclic precursors to achieve the desired heterocyclic core. For instance, Alves et al. (2007) demonstrated the formation of pyridin-4(1H)-one and 1H-azepin-4(7H)-one derivatives through cleavage and expansion reactions, highlighting the complexity and versatility in synthesizing heterocyclic compounds (Alves, Fortes, Costa, & Duarte, 2007).

Molecular Structure Analysis

The molecular structure of pyrimidin-4-ol derivatives is crucial for their biological activity and chemical properties. Echalier et al. (2008) provided insights into the structure-activity relationship (SAR) of meriolins, a class of kinase inhibitors, by analyzing their crystal structures in complex with CDK2/cyclin A (Echalier et al., 2008). These studies are pivotal for understanding the interaction mechanisms of similar compounds with biological targets.

Chemical Reactions and Properties

The chemical reactivity of pyrimidin-4-ol derivatives encompasses a range of reactions, including nucleophilic substitutions, ring expansions, and cycloadditions. The versatility in chemical reactions is highlighted in studies by Liu et al. (2016), which explored the Ag(I)-catalyzed atroposelective desymmetrization of N-Arylmaleimide, providing a pathway to synthesize enantioenriched derivatives (Liu, Tao, Cong, & Wang, 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The crystal structure analysis, as performed by Özdemir et al. (2015), provides insights into the solid-state configuration and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for tailoring the compound for specific applications. The synthesis and SAR study by Selvam et al. (2012) on thiazolopyrimidine derivatives as anticancer agents illustrate the importance of substituent effects on the compound's chemical properties and biological activity (Selvam, Karthick, Palanirajan, & Ali, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Formation and Transformation: The synthesis of pyridin-4(1H)-one and 1H-azepin-4(7H)-one from cycloadducts through cleavage and ring expansion processes demonstrates the versatility of similar structures in chemical transformations, which could be relevant for the synthesis or modification of the target compound (Alves et al., 2007).

- Biotransformation: A study on β-secretase inhibitors highlights the metabolic pathways involving pyridine and pyrimidine rings, which might be relevant for understanding the metabolism or biotransformation of similar compounds (Lindgren et al., 2013).

Potential Biological Activities

- Anticancer and Antimicrobial Effects: Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have shown inhibition activities against certain fungi, suggesting potential antimicrobial or anticancer applications for structurally related compounds (Ren et al., 2007).

- Antiviral Activities: The synthesis of carbocyclic nucleosides from pyrimidine derivatives indicates potential antiviral activities, which could be extrapolated to the research applications of similar compounds (Vince & Hua, 1990).

Crystal Structures and Material Properties

- Crystal Structure Analysis: Studies on the crystal structures of related compounds can provide valuable insights into the molecular configuration, intermolecular interactions, and potential for forming solid-state materials or drugs (Jasinski et al., 2009).

Enzymatic Inhibition and Therapeutic Potential

- Kinase Inhibitory Activity: Meriolins, compounds with a pyrimidin-4-yl structure, exhibit potent inhibitory activities against cyclin-dependent kinases, suggesting a potential for the development of drugs targeting abnormal cell growth or neurodegenerative diseases (Echalier et al., 2008).

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-[2-(3-fluorophenyl)azepane-1-carbonyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O2/c21-15-6-4-5-14(11-15)17-7-2-1-3-10-24(17)20(26)16-12-22-18(13-8-9-13)23-19(16)25/h4-6,11-13,17H,1-3,7-10H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBRADKADBQLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(N(CC1)C(=O)C2=CN=C(NC2=O)C3CC3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)